A Technical Guide to 2-Butyl-4-chloro-5-formylimidazole: Synthesis, Properties, and Applications
A Technical Guide to 2-Butyl-4-chloro-5-formylimidazole: Synthesis, Properties, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Butyl-4-chloro-5-formylimidazole (BCFI), a substituted imidazole derivative, is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor antagonist, Losartan. This document provides an in-depth overview of the chemical properties, spectroscopic data, and established synthesis protocols for BCFI. It is intended to serve as a comprehensive technical resource for professionals engaged in medicinal chemistry, process development, and pharmaceutical research.
Core Chemical and Physical Properties
2-Butyl-4-chloro-5-formylimidazole is a yellow to light yellow crystalline powder.[1][2] Its chemical structure consists of an imidazole ring substituted with a butyl group at the 2-position, a chlorine atom at the 4-position, and a formyl (aldehyde) group at the 5-position.[3] This unique arrangement of functional groups imparts moderate lipophilicity, making it a versatile building block in organic synthesis.[3]
The key physicochemical properties of BCFI are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 83857-96-9 | [1][4] |
| Molecular Formula | C₈H₁₁ClN₂O | [1][4] |
| Molecular Weight | 186.64 g/mol | [1][3][4] |
| Appearance | Yellow to light yellow crystalline powder | [1][2] |
| Melting Point | 96-100 °C | [1][4][5] |
| Boiling Point (Predicted) | 384.1 ± 22.0 °C at 760 mmHg | [3][4][6] |
| Density | 1.24 g/cm³ | [4][7] |
| Water Solubility | Slightly soluble (1.18 g/L at 20°C) | [2][3][4] |
| Solubility in Organic Solvents | Soluble in Methanol, Ethanol, DMSO, and DMF | [3][4][5] |
| pKa (Predicted) | 8.87 ± 0.10 | [4] |
| LogP | 2.5 (at 25°C and pH 7.1) | [3][4] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of 2-Butyl-4-chloro-5-formylimidazole.
| Spectroscopic Technique | Key Data Points | Interpretation | References |
| ¹H NMR | δ 9.68-9.85 ppm (s, 1H) | Confirms the presence of the aldehyde proton (CHO). | [3][8] |
| Infrared (IR) Spectroscopy | ~3248 cm⁻¹ (strong)~1698 cm⁻¹ (intense) | N-H stretching vibration of the imidazole ring.C=O stretching of the aldehydic carbonyl group. | [3] |
| Mass Spectrometry (MS) | m/z 186 ([M]⁺)m/z 158 | Molecular ion peak corresponding to the intact molecule.Fragment resulting from the loss of the formyl group. | [3] |
Synthesis Methodologies and Experimental Protocols
The synthesis of 2-Butyl-4-chloro-5-formylimidazole is a multi-step process. Several routes have been established, with the Vilsmeier-Haack reaction being a common and critical step for the formylation and chlorination of the imidazole ring.[8]
Method 1: Synthesis from Glycine and Methyl Pentanimidate
This route involves the initial formation of an imidazole precursor from glycine, followed by a one-pot Vilsmeier-Haack reaction to introduce the chloro and formyl groups.[8][9][10]
Caption: Synthesis workflow for BCFI via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol:
-
Condensation: Add Glycine (25 kg) to a freshly prepared methanolic sodium hydroxide solution (13.32 kg NaOH in 125 L Methanol) at 30-35°C and stir.[9] Add Methylpentanimidate (40 kg) to the suspension and continue stirring for 5-6 hours.[9]
-
Solvent Removal: Distill off the methanol under vacuum at a temperature below 50°C.[9]
-
Vilsmeier-Haack Reaction: Add Toluene (250 L) to the residue, followed by the addition of Phosphorus oxychloride (160 kg) at 30-80°C.[9] Slowly add N,N-dimethylformamide (DMF) (75 kg) over 2-3 hours.[9] Heat the reaction mixture to 100°C and maintain for 2-3 hours.[9]
-
Work-up and Isolation: Cool the reaction mass to 30°C and carefully quench it in cold water (130 L) while keeping the temperature below 25°C.[9] Adjust the pH to 1.2-1.3 using a 30% aqueous sodium hydroxide solution.[9]
-
Purification: Filter the mixture and wash the solid with Toluene. Separate the organic layer and wash it twice with water.[9] Concentrate the Toluene layer under vacuum at 50-55°C.[10]
-
Crystallization: Cool the concentrated solution to 0-5°C and stir to induce crystallization.[10] Filter the precipitated product, wash with chilled Toluene, and dry at 50-55°C to obtain crystalline 2-Butyl-4-chloro-5-formylimidazole.[10] The typical yield is around 70-75% with a purity of over 99%.[10]
Method 2: Synthesis from 2-Butyl-4-chloro-5-hydroxymethylimidazole
This method involves the direct oxidation of a hydroxymethyl intermediate to the desired aldehyde.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole (20 g, 0.106 mol) in glacial acetic acid (350 ml).[11]
-
Oxidation: Slowly add a 1M aqueous solution of Ceric Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆) (305 ml) to the mixture at 10-15°C.[11]
-
Reaction Monitoring: Stir the reaction for 2.5 hours at room temperature.[11]
-
Work-up: Adjust the pH of the solution to 4 using 2N KOH, ensuring the temperature is maintained around 20°C during the addition.[11]
-
Extraction and Purification: Extract the product four times with dichloromethane (CH₂Cl₂), using 500 ml each time.[11] Combine the organic extracts, wash three times with a saturated aqueous NaHCO₃ solution, dry over Na₂SO₄, and concentrate to yield the final product as a colorless solid.[11]
Key Applications in Drug Development
The primary and most significant application of 2-Butyl-4-chloro-5-formylimidazole is its role as a key intermediate in the synthesis of Losartan.[3][4][7] Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[3] BCFI provides the core substituted imidazole structure required for the final drug molecule.
Caption: Role of BCFI as a key intermediate in Losartan synthesis.
Beyond Losartan, the structural motif of BCFI is of interest in medicinal chemistry for developing other biologically active molecules. Studies have explored its use in preparing derivatives with potential antimicrobial and anticancer properties, although this research is less established than its primary application.[3][12]
Safety and Handling
According to the Globally Harmonized System (GHS), 2-Butyl-4-chloro-5-formylimidazole is classified with the following hazards:
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses to avoid skin contact.[7] It should be stored in a cool, dry, and well-closed container, protected from moisture and strong light or heat.[2]
Conclusion
2-Butyl-4-chloro-5-formylimidazole is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its indispensable role in the production of Losartan underscores its importance in the pharmaceutical industry. The detailed protocols and compiled data in this guide offer a foundational resource for chemists and researchers working on the synthesis, optimization, and application of this and related heterocyclic compounds.
References
- 1. iconpharmachem.com [iconpharmachem.com]
- 2. 2-Butyl-4-Chloro-5-Formylimidazole CAS No. 83857-96-9 [hsppharma.com]
- 3. Buy 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | > 95% [smolecule.com]
- 4. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 5. 2-Butyl-4-chloro-5-formylimidazole or BCFI Manufacturers, SDS [mubychem.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]
- 9. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 10. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 13. echemi.com [echemi.com]
